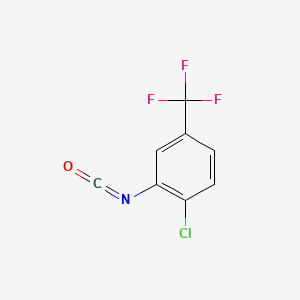

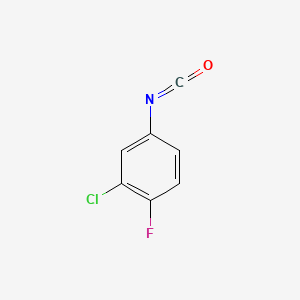

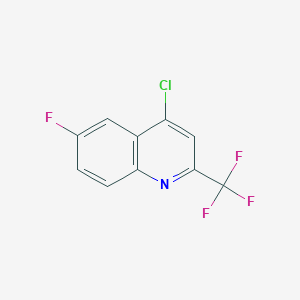

4-氯-6-氟-2-(三氟甲基)喹啉

描述

The compound 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a quinoline derivative that is part of a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. Quinoline derivatives are of particular interest due to their potential use in the development of new pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with trifluoromethyl groups, has been explored through various methods. For instance, the base-mediated reaction of ortho-nitroaryl chlorides with nitroalkanes followed by an oxidative Nef reaction has been used to prepare aryl ketones, which can be further converted to chloro-trifluoromethyl quinolines . Additionally, a one-pot synthesis involving Rh-catalyzed cyclization of N-aryl trifluoroacetimidoyl chlorides with alkynes has been reported . Moreover, the Sonogashira cross-coupling reaction has been employed to synthesize phenylacetylene derivatives of quinolines .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of fluoroalkyl groups, which can significantly influence the physico-chemical properties of these compounds. The introduction of fluorine atoms onto the quinoline core can lead to new and interesting properties, making these derivatives suitable as building blocks in various applications .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. Electrochemical fluorination has been used to achieve regioselective anodic fluorination of quinolyl sulfides, which is enhanced by the presence of a trifluoromethyl group on the quinoline ring . Visible-light-induced radical cyclization has also been utilized for the catalytic synthesis of 2-trifluoromethyl quinolines . Furthermore, the reactivity of the [1,2,4]triazino ring in triazinoquinoline derivatives has been explored, demonstrating the versatility of quinoline-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by the substitution pattern on the quinoline core. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the optical properties, as seen in Y-shaped tri-fluoromethyl substituted quinoxalines, which exhibit solvatochromism and aggregation-induced emission due to intramolecular charge transfer . The physico-chemical properties of bis(fluoroalkyl)quinolines have been thoroughly investigated, revealing their potential as new building blocks for various applications .

科学研究应用

合成和生物应用

对[1]苯并噻吡喃[4,3-b]吲哚和6H[1]苯并噻吡喃[4,3-b]喹啉的氟衍生物进行合成,包括三氟甲基类似物,旨在研究它们的生物活性与同一家族中其他化合物的比较。这项研究强调了4-氯-6-氟-2-(三氟甲基)喹啉衍生物在生物研究中的潜力,这是由于它们独特的结构特性(Jacquignon等,1974)。

抗菌筛选

合成了一系列2-烷基(芳基)-7-氯-6-氟-4-(三氟甲基)-喹啉及其苯乙炔衍生物,并对其抗菌性能进行了评估。尽管结果未显示出在测试浓度下显著的抗菌活性,但该研究展示了这些化合物的合成多样性和在抗菌研究中的潜在应用(Bonacorso et al., 2018)。

电化学氟化

探索了2-喹啉基和4-(7-三氟甲基)喹啉基硫醚的电化学氟化,结果显示喹啉环上的三氟甲基基团显著增强了阳极α-氟化。这种方法突出了α-氟化硫醚的区域选择性合成途径,这在药物化学和材料科学应用中可能具有价值(Dawood & Fuchigami, 1999)。

光学和形态学研究

合成了Y形三氟甲基取代的喹喔啉衍生物,并对其光学性质和形态学特性进行了研究。发现电子吸引三氟甲基基团显著影响了这些化合物的光学行为,表明在材料科学中可能应用于荧光传感器和器件的开发(Rajalakshmi & Palanisami, 2020)。

抗癌活性

合成了氨基和氟代取代的喹啉-4-羧酸衍生物,并对其对各种癌细胞系的细胞毒活性进行了评估。一些化合物显示出强大的抗癌活性,表明4-氯-6-氟-2-(三氟甲基)喹啉衍生物有望成为新型抗癌药物的开发引导(Bhatt et al., 2015)。

安全和危害

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their function .

Mode of Action

It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura (sm) coupling reactions, which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have been known to exhibit various pharmacological activities .

属性

IUPAC Name |

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIVSENQFPJREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371465 | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59611-55-1 | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59611-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。